molecular formula C6H7N3O2 B017990 Methyl 5-aminopyrazine-2-carboxylate CAS No. 13924-94-2

Methyl 5-aminopyrazine-2-carboxylate

Cat. No. B017990
CAS RN: 13924-94-2
M. Wt: 153.14 g/mol
InChI Key: RPEZSZAVQOVHCZ-UHFFFAOYSA-N
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Patent
US08552201B2

Procedure details

Reflux a solution of 2.24 g (18.65 mmol) of 5-aminopyrazine-2-carbonitrile and 9.45 mL (74.40 mmol) of boron trifluoride etherate in 50 mL of methanol for 2 h. Concentrate the reaction mixture under reduced pressure and take up the residue obtained in 200 mL of EtOAc and 10 mL of a saturated aqueous solution of NaHCO3. Dry the organic phase over Na2SO4 and concentrate under reduced pressure. Purify the residue obtained by silica gel column chromatography, eluting with a cyclohexane/EtOAc 1:1 mixture. After concentration under reduced pressure, we obtain 1.4 g of methyl 5-aminopyrazine-2-carboxylate in the form of oil.
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
9.45 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
saturated aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[CH:4][C:5]([C:8]#N)=[N:6][CH:7]=1.B(F)(F)F.CC[O:16][CH2:17]C.C([O-])(O)=[O:20].[Na+]>CO>[NH2:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([O:16][CH3:17])=[O:20])=[N:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.24 g
Type
reactant
Smiles
NC=1N=CC(=NC1)C#N
Name
Quantity
9.45 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
saturated aqueous solution
Quantity
10 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the reaction mixture under reduced pressure
CUSTOM
Type
CUSTOM
Details
obtained in 200 mL of EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic phase over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the residue
CUSTOM
Type
CUSTOM
Details
obtained by silica gel column chromatography
WASH
Type
WASH
Details
eluting with a cyclohexane/EtOAc 1:1 mixture
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure, we

Outcomes

Product
Name
Type
product
Smiles
NC=1N=CC(=NC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.